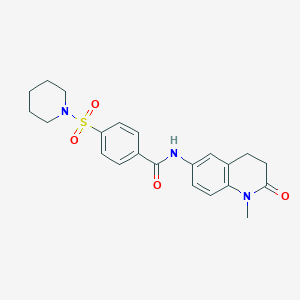

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S/c1-24-20-11-8-18(15-17(20)7-12-21(24)26)23-22(27)16-5-9-19(10-6-16)30(28,29)25-13-3-2-4-14-25/h5-6,8-11,15H,2-4,7,12-14H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZCQODYVXLSAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This compound features a tetrahydroquinoline core and a sulfonamide moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 372.49 g/mol. The structure can be represented as:

This compound is characterized by its ability to interact with various biological targets due to the presence of both the quinoline and sulfonamide functionalities.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular targets. The sulfonamide group is known for mimicking natural substrates, which allows it to inhibit enzymes such as carbonic anhydrase and certain proteases. Additionally, the quinoline moiety may intercalate with DNA or influence signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains. For example:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest moderate to strong antibacterial activity, particularly against Gram-positive bacteria.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The following table summarizes the IC50 values observed:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 5.32 |

| Urease | 3.45 |

These findings highlight its potential as a therapeutic agent in treating conditions like Alzheimer's disease and urinary infections.

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. In cell line assays against various cancer types, it has been shown to induce apoptosis and inhibit tumor growth. For instance:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 7.5 |

| HeLa (Cervical Cancer) | 6.8 |

These results are promising and warrant further investigation into the mechanisms underlying its anticancer effects.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antimicrobial efficacy of several piperidine derivatives, including our compound of interest. The study concluded that compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition properties of sulfonamide derivatives. The study demonstrated that compounds with the piperidine moiety showed strong inhibition against AChE and urease, suggesting their potential use in neurodegenerative diseases and urinary tract infections .

Scientific Research Applications

Medicinal Chemistry

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : The compound exhibits promising antimicrobial properties. Research indicates that derivatives of similar structures have shown significant activity against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae . This suggests the potential for developing new antibiotics to combat resistant strains.

- Anticancer Activity : The compound has also been evaluated for its anticancer effects. Studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth . For instance, certain analogues demonstrated IC50 values lower than established chemotherapeutics, indicating superior potency against specific cancer cell lines .

Enzyme Inhibition

The sulfonamide group in this compound is known for its enzyme inhibitory properties. It has been explored as an inhibitor of:

- Carbonic Anhydrase : This enzyme plays a crucial role in various physiological processes. Inhibition can lead to therapeutic effects in conditions like glaucoma and edema .

- Mycobacterial Enzymes : Compounds similar to this compound have been tested for their ability to inhibit vital enzymes in Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a valuable building block for creating more complex molecules. Its unique structure allows for various functionalizations that can lead to the development of new materials or pharmaceuticals .

Case Study 1: Antimicrobial Evaluation

A study synthesized several derivatives of benzamides similar to this compound and evaluated their antimicrobial activity. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like fluconazole and ofloxacin . These findings underscore the potential of this class of compounds in addressing antibiotic resistance.

Case Study 2: Anticancer Screening

In another study focusing on anticancer properties, a series of compounds were synthesized based on the quinoline scaffold. One particular derivative demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value lower than the standard drug 5-fluorouracil (5-FU) . This highlights the efficacy of structural modifications around the quinoline core in enhancing biological activity.

Comparison with Similar Compounds

Baxdrostatum (N-[(8R)-4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl]propanamide)

- Structural Similarities: Both compounds share the 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline core, a pharmacophore linked to enzyme inhibition (e.g., aldosterone synthase for baxdrostatum) . The tetrahydroisoquinoline substituent in baxdrostatum mirrors the benzamide-piperidine group in the target compound, suggesting comparable spatial occupancy in binding pockets.

- Key Differences: Substituents: Baxdrostatum has a propanamide-linked tetrahydroisoquinoline, whereas the target compound features a sulfonyl-piperidine-modified benzamide. This difference may alter selectivity and metabolic stability.

Bavdegalutamide (rac-N-[trans-4-(3-Chloro-4-cyanophenoxy)cyclohexyl]-6-{4-[(4-{2-[(3R)-2,6-dioxopiperidin-3-yl]-6-fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}piperazin-1-yl)methyl]pipéridin-1-yl}pyridazine-3-carboxamide)

- Structural Contrasts: Bavdegalutamide incorporates a pyridazine-carboxamide backbone with a dioxopiperidine motif, differing significantly from the tetrahydroquinoline core of the target compound. The presence of a chloro-cyanophenoxy group in bavdegalutamide highlights its role as an antiandrogen, unlike the sulfonyl-piperidine group in the target compound .

- Functional Overlap :

- Both compounds utilize piperidine/piperazine rings for enhanced pharmacokinetics, though their therapeutic targets (androgen receptor vs. uncharacterized) diverge.

Data Table: Comparative Analysis

Research Findings and Implications

- Structural Determinants of Activity: The tetrahydroquinoline core is a common feature in enzyme inhibitors, as seen in baxdrostatum’s targeting of aldosterone synthase . The sulfonyl group in the target compound may enhance polar interactions with catalytic residues compared to baxdrostatum’s propanamide.

- Safety and Handling :

- Baxdrostatum’s safety data sheet emphasizes standard laboratory precautions (e.g., consultation with physicians upon exposure) , which may extend to the target compound due to structural parallels.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide?

- Methodological Answer : Synthesis optimization requires careful selection of reagents and reaction conditions. For example:

- Reagent Purity : Use high-purity O-benzyl hydroxylamine hydrochloride (>98%) to minimize side reactions .

- Solvent Choice : Acetonitrile is preferred for its ability to solubilize intermediates while maintaining reaction efficiency .

- Catalysis : Potassium carbonate (K₂CO₃) is effective in deprotonation and accelerating nucleophilic substitutions .

- Reaction Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and ensure completion .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm structural integrity, focusing on the tetrahydroquinolin-2-one and piperidinylsulfonyl moieties .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection to assess purity (>95%) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers address solubility challenges during in vitro biological assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO (≤0.1% v/v) for initial solubilization, followed by dilution in assay buffers (e.g., PBS) to maintain compound stability .

- Lipophilicity Optimization : Introduce hydrophilic substituents (e.g., hydroxyl groups) to the benzamide or piperidine rings without disrupting target binding .

Advanced Research Questions

Q. What computational strategies are effective for predicting target binding and selectivity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases, GPCRs). Focus on hydrogen bonding between the sulfonyl group and catalytic lysine residues .

- Molecular Dynamics (MD) Simulations : Run 100-ns MD simulations in GROMACS to assess conformational stability of the tetrahydroquinolin-2-one core in binding pockets .

- AI-Driven Predictions : Integrate COMSOL Multiphysics with machine learning models to predict ADMET properties and optimize lead candidates .

Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic Profiling : Conduct LC-MS/MS studies to measure plasma/tissue concentrations and identify metabolic hotspots (e.g., piperidine N-demethylation) .

- Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) .

- Structural Analog Synthesis : Modify the sulfonamide linker (e.g., replace piperidine with morpholine) to improve bioavailability while retaining activity .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- CRISPR-Cas9 Knockout Models : Generate gene-edited cell lines to confirm target dependency .

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to map signaling pathways affected by the compound .

- In Silico Pathway Analysis : Use Ingenuity Pathway Analysis (IPA) or STRING to link differentially expressed genes/proteins to mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.